molecular formula C20H18FN3O5 B5011400 1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5011400
M. Wt: 399.4 g/mol
InChI Key: BGIQPLSBHGOBIG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and a hydroxypyrimidine core. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c1-28-13-7-8-17(29-2)16(9-13)24-19(26)14(18(25)23-20(24)27)11-22-10-12-5-3-4-6-15(12)21/h3-9,11,26H,10H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIQPLSBHGOBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=O)C=NCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as urea or thiourea with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced to the pyrimidine core.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be attached via nucleophilic substitution reactions or through the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Final Modifications: Hydroxylation and other functional group modifications can be performed to achieve the final structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the pyrimidine ring or other functional groups can lead to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione: Lacks the fluorophenyl group.

    1-(2-Fluorophenyl)-5-[(2,5-dimethoxyphenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione: Different positioning of the substituents.

Uniqueness

The unique combination of the dimethoxyphenyl and fluorophenyl groups in 1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

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